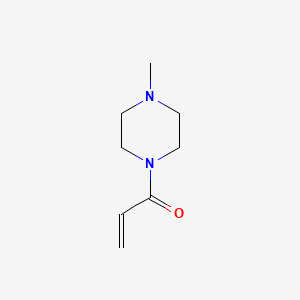

1-(4-Methylpiperazin-1-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNNRQCAABDUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of 1 4 Methylpiperazin 1 Yl Prop 2 En 1 One Derivatives

Direct Interaction with Biomolecular Targets

Covalent Modification of p53 Protein (e.g., Cys124 and Cys229) via Michael Addition (as exemplified by NSC59984)

The tumor suppressor protein p53 is a crucial regulator of cell cycle and apoptosis, and its mutation is a common event in many human cancers. researchgate.netacs.orgnih.gov Some derivatives of 1-(4-methylpiperazin-1-yl)prop-2-en-1-one (B2406468), such as NSC59984, have been shown to reactivate mutant p53. acs.orgnih.gov This reactivation is achieved through direct covalent modification of the p53 protein.

NSC59984, identified through a high-throughput screen, can induce wild-type p53 signaling and has antiproliferative effects. acs.orgnih.gov It has been demonstrated that NSC59984 covalently modifies p53, and this modification is sufficient to induce apoptosis in tumor cells. researchgate.net This interaction leads to the restoration of wild-type activity in mutant p53 and inhibits its gain-of-function activities. nih.govacs.org

Biophysical and mass spectrometry analyses have revealed that NSC59984 specifically modifies cysteine residues within the DNA binding domain of p53. acs.org In vitro reactions and cellular treatment have confirmed the covalent modification of p53 at cysteine residues Cys124 and Cys229. acs.orgnih.gov The reaction stoichiometry involves a direct interaction between the compound and these specific thiol groups on the p53 protein.

The covalent modification of p53 by NSC59984 occurs via a Michael addition reaction. nih.gov Unusually, the nucleophilic attack by the thiol groups of the cysteine residues occurs at the α-carbon of the α,β-unsaturated ketone core of NSC59984. acs.orgnih.gov This leads to the formation of a stable covalent bond, thereby altering the conformation and function of the p53 protein. researchgate.netnih.gov

Inhibition of Kinase Activity (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Wee1)

Derivatives of this compound have also been identified as potent inhibitors of key cellular kinases involved in cancer progression.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.orgmdpi.com Several novel series of compounds incorporating the 1-piperazinylphthalazine or similar scaffolds have been synthesized and shown to be effective VEGFR-2 inhibitors. nih.govnih.gov For instance, certain 1-piperazinylphthalazine derivatives have demonstrated potent VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov These inhibitors are designed to bind to the ATP binding site of the VEGFR-2 catalytic domain, thereby blocking its kinase activity. nih.govmdpi.com

Wee1 Kinase: Wee1 is a nuclear kinase that plays a crucial role in cell cycle regulation, particularly at the G2/M checkpoint. medchemexpress.comnih.govscbt.com It inhibits cyclin-dependent kinase 1 (Cdk1), preventing premature entry into mitosis. medchemexpress.com Inhibition of Wee1 is a promising strategy for cancer therapy, as many cancer cells rely on this checkpoint for survival. nih.gov Certain compounds containing the 1-(4-methylpiperazin-1-yl) moiety have been developed as Wee1 kinase inhibitors. sci-hub.se For example, WEE1-IN-4 has been identified as a potent inhibitor with an IC50 of 0.011 μM. medchemexpress.com These inhibitors disrupt the normal cell cycle control, leading to mitotic catastrophe and cell death in cancer cells. scbt.com

Modulation of Enzyme Activity (e.g., Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Thioredoxin Reductase 1)

The versatility of the this compound scaffold extends to the inhibition of other important enzymes.

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine. researchgate.netmdpi.commdpi.com Its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. researchgate.netmdpi.com Chalcone (B49325) derivatives containing an N-methylpiperazine moiety have been identified as potent and selective MAO-B inhibitors. nih.govnih.gov For example, certain dimethoxy-halogenated chalcones have shown MAO-B inhibition with IC50 values in the nanomolar range. nih.gov Kinetic studies have revealed that some of these compounds act as competitive and reversible inhibitors of MAO-B. researchgate.net

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of AChE is a primary treatment for Alzheimer's disease. nih.govnih.gov Novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and shown to exhibit significant AChE inhibitory activity. nih.gov These compounds are designed to interact with the active site of AChE, thereby increasing the levels of acetylcholine in the brain. nih.gov

Thioredoxin Reductase 1 (TrxR1): TrxR1 is a crucial enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance and protecting cells from oxidative stress. nih.govnih.govmdpi.com Overexpression of TrxR1 is observed in many cancers, making it an attractive target for anticancer drug development. nih.govmdpi.com Certain compounds have been shown to inhibit TrxR1, leading to an increase in reactive oxygen species (ROS) and subsequent cell death, including through mechanisms like ferroptosis. nih.govresearchgate.net

Suppression of Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and invasion. nih.govnih.gov The activation of STAT3 is dependent on the phosphorylation of a specific tyrosine residue (Y705). nih.gov Small molecules have been developed that can inhibit STAT3 phosphorylation. For example, the compound FLLL32, which has structural similarities to the core scaffold of some this compound derivatives, has been shown to be an effective inhibitor of STAT3 phosphorylation. nih.gov This inhibition is selective for STAT3 over other related STAT proteins like STAT1 and STAT2. nih.gov By preventing STAT3 phosphorylation, these compounds block its dimerization, nuclear translocation, and transcriptional activity, ultimately leading to the suppression of oncogenic signaling pathways. nih.gov

Data Tables

Table 1: Inhibitory Activity of Selected this compound Derivatives and Related Compounds on Various Kinases and Enzymes

| Compound/Derivative Class | Target | IC50 Value | Reference |

|---|---|---|---|

| 1-Piperazinylphthalazine derivative (16k) | VEGFR-2 | 0.35 ± 0.03 μM | nih.gov |

| 1-Piperazinylphthalazine derivative (21d) | VEGFR-2 | 0.40 ± 0.04 μM | nih.gov |

| WEE1-IN-4 | Wee1 Kinase | 0.011 μM | medchemexpress.com |

| (E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (38) | MAO-B | 0.067 μM | nih.gov |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | AChE | 13 ± 2.1 nM | nih.gov |

Identification of Potential Off-Target Interactions with Metabolic Proteins

Beyond their primary targets, derivatives of this compound have been investigated for other cellular interactions. Studies utilizing a biotinylated version of the derivative (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984), in conjunction with thermal proteome profiling, have been employed to explore these off-target effects. acs.orgnih.gov This methodology revealed that the compound interacts with several metabolic proteins, suggesting that its anti-proliferative functions may extend beyond its primary mechanism of action. acs.orgnih.gov

Through pull-down experiments using the biotinylated probe, researchers identified a set of proteins that were consistently enriched, indicating a direct or indirect interaction with NSC59984. acs.org While the primary target, p53, was not detected in these experiments, likely due to its low cellular abundance, four other proteins were consistently identified across replicate experiments. acs.org The identification of these metabolic enzymes as potential targets suggests that the compound's effects may involve the modulation of cellular metabolism. nih.govacs.org

Interactive Data Table: Potential Off-Target Proteins of NSC59984 Identified by Biotin-Probe Pull-Down Assays

| Protein | Function | Significance |

|---|---|---|

| PRDX4 | Peroxiredoxin that reduces hydrogen peroxide and organic hydroperoxides. | Implicated in redox homeostasis and cellular signaling. |

| Protein 2 | (Data not specified in sources) | (Data not specified in sources) |

| Protein 3 | (Data not specified in sources) | (Data not specified in sources) |

| Protein 4 | (Data not specified in sources) | (Data not specified in sources) |

This table is based on findings that identified four potential off-target proteins, with PRDX4 being explicitly named. acs.org

Cellular Pathway Perturbations

Reactivation of Wild-Type p53 Transcriptional Activity in Mutant p53 Cells

A significant mechanism of action for derivatives of this compound is the reactivation of the tumor suppressor protein p53 in cancer cells harboring TP53 mutations. acs.orgacs.org The compound (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984), was first discovered in a high-throughput screen for its ability to induce wild-type p53 signaling pathways in cells with mutant p53. nih.govacs.org This reactivation inhibits the oncogenic gain-of-function activities of mutant p53 while restoring its tumor-suppressive functions. acs.orgacs.org

The molecular mechanism underlying this reactivation involves the covalent modification of the p53 protein. acs.orgacs.org Research has shown that NSC59984, which acts as a Michael acceptor, reacts with thiol groups on cysteine residues within the p53 protein. acs.orgmdpi.com This occurs through an unusual Michael addition at the α-carbon of the compound. acs.org Specifically, covalent modification of cysteines 124 and 229 in the p53 core domain has been observed both in vitro and in cell-based assays. nih.govacs.org This modification is believed to restore a wild-type-like conformation to the mutant p53 protein. researchgate.netnih.gov

The functional consequence of this structural restoration is the reactivation of p53's transcriptional activity. acs.orgresearchgate.net The modified mutant p53 regains its ability to bind to the promoters of its canonical target genes, leading to increased transcription. acs.org This restored transcriptional regulation is a critical step in re-establishing the tumor suppressor's control over cell fate. researchgate.net

Induction of Apoptotic Pathways (e.g., Mitochondrial Intrinsic Apoptosis) in Cancer Cell Lines

The reactivation of p53 by this compound derivatives leads to the induction of programmed cell death, or apoptosis. acs.orgresearchgate.net Studies have demonstrated that treatment with NSC59984 induces cell death in various tumor cell types that have diverse p53 mutations. acs.org Specifically, the induced cell death pathway has been identified as the mitochondrial intrinsic pathway of apoptosis. researchgate.net

The mitochondrial pathway is a major route to apoptosis in vertebrate cells, initiated by various cellular stresses. nih.govnih.gov It involves mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov A key molecule released is cytochrome c, which, once in the cytosol, associates with the apoptotic protease activating factor-1 (APAF1) to form the apoptosome. nih.govnih.gov This complex then recruits and activates initiator caspase-9, which in turn activates executioner caspases (like caspase-3 and -7) that carry out the systematic dismantling of the cell. nih.govnih.gov

In the context of NSC59984, its ability to reactivate p53 transcriptional regulation directly triggers this cascade, leading to mitochondrial intrinsic apoptosis in cancer cells. researchgate.net Furthermore, other derivatives containing a piperazine (B1678402) moiety have been shown to increase the activity of caspase 3/7, confirming the induction of apoptotic pathways. nih.gov

Influence on Cell Cycle Progression (e.g., S phase advancement)

Derivatives of this compound have been shown to exert significant influence over cell cycle progression in cancer cells. While the specific effects can vary depending on the exact derivative and cell type, a common outcome is the induction of cell cycle arrest, a state where the cell halts its progression through the division cycle. nih.govresearchgate.net This arrest prevents the proliferation of cancer cells. researchgate.netmdpi.com

For instance, studies on various derivatives have reported cell cycle arrest at different phases. A novel type II ABL inhibitor featuring the piperazine scaffold was found to arrest the cell cycle at the G0/G1 phase in chronic myeloid leukemia cells. nih.gov In another study, N-4-piperazinyl derivatives of ciprofloxacin (B1669076) were shown to cause a dose-dependent arrest at the G2/M phase in non-small cell lung cancer cells. researchgate.net This G2/M arrest was linked to the p53/p21 dependent pathway. researchgate.net Similarly, a halogenated benzofuran (B130515) derivative caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com This interruption of the cell cycle is a key component of the antiproliferative activity of these compounds. nih.govmdpi.com

Regulation of Cellular Metabolism (e.g., restoration of wild-type metabolic profiles)

In addition to reactivating p53 and inducing apoptosis, the derivative NSC59984 has been found to regulate cellular metabolism. acs.org Cancer cells often exhibit altered metabolic profiles to support their rapid growth and proliferation. Research has demonstrated that treatment of esophageal adenocarcinoma cells containing the p53 R248W mutation with NSC59984 resulted in the restoration of wild-type metabolic profiles. acs.org

This reversion to a more normal metabolic state suggests that the compound can counteract the metabolic reprogramming that is a hallmark of many cancers. acs.org The mechanism for this is likely twofold. It may be a downstream consequence of reactivating wild-type p53 function, as p53 itself is a known regulator of metabolic pathways. Additionally, the off-target interactions with metabolic enzymes, as identified through proteomic studies, may also contribute directly to the observed changes in cellular metabolism. nih.govacs.org This modulation of metabolism represents another key facet of the compound's anti-cancer activity. acs.org

Pre Clinical Biological Activity and Efficacy Studies of 1 4 Methylpiperazin 1 Yl Prop 2 En 1 One Analogs

In Vitro Efficacy in Cell-Based Assays

Analogs of 1-(4-methylpiperazin-1-yl)prop-2-en-1-one (B2406468), which incorporate the piperazine (B1678402) moiety, have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.

A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline was synthesized and evaluated for antiproliferative activity against five human cancer cell lines: A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, and HCT-116 (colorectal). nih.gov Many of these compounds exhibited a broad spectrum of activity, with some of the most potent members showing IC50 values in the low micromolar range. nih.gov For instance, compounds 8f , 8m , and 8q were particularly active, with IC50 values ranging from 1.47 to 4.68 μM across the tested cell lines. nih.gov Further investigation into their mechanism revealed that these compounds could induce DNA damage and activate the G2/M checkpoint in HCT-116 cells. nih.gov

Similarly, new N-4-piperazinyl derivatives of ciprofloxacin (B1669076) were prepared and showed promising cytotoxic activity, especially against non-small cell lung cancer. nih.gov Compounds 2b , 2d , 2f , and 2g were effective against the human non-small cell lung cancer A549 cell line, with IC50 values of 14.8, 24.8, 23.6, and 20.7 μM, respectively. nih.gov The most potent of these, compound 2b , was found to induce G2/M phase arrest through a p53/p21 dependent pathway. nih.gov

Other research has focused on quinoline-based piperazine derivatives. A series of substituted quinolines demonstrated potent antiproliferative activity against HT29 and SW620 colon carcinoma cell lines, with IC50 values between 1.1 and 4.1 μg/mL, surpassing the efficacy of the control drug, 5-Fluorouracil. researchgate.net In another study, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) derivatives were synthesized, and compounds 7b and 7g showed up to 90% growth inhibition on T-47D, HeLa, and MCF-7 cell lines. researchgate.net

Thiouracil amides incorporating a 1-(4-methylphenyl)piperazine (B1266050) ring were developed as potential PARP inhibitors. nih.gov Several of these compounds, particularly 5a , 5b , 5e , and 5f , demonstrated significant loss of cell viability in an ER+ breast cancer cell line with IC50 values of 22.68, 25.71, 18.23, and 29.34 µM, respectively. nih.gov

The following table summarizes the antiproliferative activity of selected piperazine analogs against various cancer cell lines.

| Compound/Analog Class | Cell Line | Activity (IC₅₀) | Source |

| 2,4-diaminoquinazoline-piperazine derivative (8f ) | A549, MCF-7, HeLa, HT29, HCT-116 | 1.58-2.27 µM | nih.gov |

| 2,4-diaminoquinazoline-piperazine derivative (8m ) | A549, MCF-7, HeLa, HT29, HCT-116 | 1.84-3.27 µM | nih.gov |

| 2,4-diaminoquinazoline-piperazine derivative (8q ) | A549, MCF-7, HeLa, HT29, HCT-116 | 1.47-4.68 µM | nih.gov |

| Ciprofloxacin-piperazine derivative (2b ) | A549 | 14.8 µM | nih.gov |

| Substituted quinoline derivative | HT29, SW620 | 1.1 - 4.1 µg/mL | researchgate.net |

| Thiouracil amide-piperazine derivative (5e ) | ER+ Breast Cancer | 18.23 µM | nih.gov |

| Pyridine-urea derivative (5l ) | A549, HCT-116 | 3.22 µM, 2.71 µM | nih.gov |

| 4-(Piperazin-1-yl)quinolin-2(1H)-one derivative | T-47D Breast Cancer | 2.73 µM | nih.gov |

Derivatives containing the 1-(4-methylpiperazin-1-yl) moiety have been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.

In one study, novel 4-(1H-benzimidazol-2-yl)benzamides incorporating piperazine groups were synthesized. nih.gov Compound 20 demonstrated the best antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several other compounds in this series (13, 14, 18, 19, and 33 ) showed significant antifungal activity, with MIC values of 3.12 µg/mL, which is comparable to the standard antifungal drug fluconazole. nih.gov

Another study focused on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties. mdpi.com These compounds generally showed significant antibacterial activity against gram-negative bacteria, particularly E. coli, and weak antifungal activity. mdpi.com Compound 4 was most active against S. aureus, while compound 6d was most active against B. subtilis. mdpi.com

The synthesis of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides also yielded compounds with notable antimicrobial effects. nih.gov Compound 3k was identified as the most potent antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Against resistant strains, compounds 3d , 3g , and 3k were more potent than ampicillin (B1664943) against MRSA. nih.gov Compound 3k also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov

A novel pleuromutilin (B8085454) derivative, NPDM , which incorporates a piperazine structure, demonstrated excellent in vitro antibacterial activity against MRSA, proving to be a potent bactericidal agent. mdpi.com Similarly, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT ) was shown to be taken up by Staphylococcus cells, leading to cell disruption by inhibiting DNA gyrase. nih.gov

The table below presents the antimicrobial activities of various piperazine analogs.

| Compound/Analog Class | Target Organism | Activity (MIC) | Source |

| Benzimidazole-piperazine derivative (20 ) | S. aureus, MRSA | 6.25 µg/mL | nih.gov |

| Benzimidazole-piperazine derivatives (13, 14, 18, 19, 33 ) | Fungi | 3.12 µg/mL | nih.gov |

| Disubstituted piperazine-thiazolylacetamide (3k ) | Listeria monocytogenes | Most potent in series | nih.gov |

| Disubstituted piperazine-thiazolylacetamide (3d, 3g, 3k ) | MRSA | More potent than ampicillin | nih.gov |

| Disubstituted piperazine-thiazolylacetamide (3k ) | Trichoderma viride | Best antifungal in series | nih.gov |

| Benzofuran-propenone-piperazine derivatives | Bacteria | Weak to moderate activity | researchgate.net |

Analogs of this compound have demonstrated significant anti-inflammatory properties in various in vitro models, primarily using macrophage cell lines like RAW264.7. doi.orgnih.govmdpi.com These compounds have been shown to inhibit key inflammatory mediators and pathways.

A study on new chalcone (B49325) derivatives bearing a bispiperazine linker found that many of the synthesized compounds exhibited a good inhibitory effect on nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages, with low cytotoxicity. doi.org These derivatives were found to selectively inhibit the production of Interleukin-1β (IL-1β) by targeting the NLRP3 inflammasome activation pathway. doi.org

Similarly, a series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety was synthesized and evaluated. nih.gov In vitro tests on RAW264.7 macrophages showed that compound M16 significantly inhibited the release of LPS-induced pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Furthermore, compound M16 was found to reduce the LPS-induced upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov

In another line of research, pyxinol derivatives were developed as inhibitors of NF-κB activation. mdpi.com Derivative 2c markedly reduced the release of IL-1β, TNF-α, inducible nitric oxide synthase (iNOS), and COX-2 in LPS-triggered macrophages. mdpi.com Its mechanism of action was attributed to the suppression of LPS-triggered activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.com A different piperazine derivative, LQFM182 , was also shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov

These findings indicate that piperazine-containing compounds can effectively modulate immune responses in vitro by inhibiting the production of critical pro-inflammatory cytokines and enzymes.

| Compound/Analog Class | Cell Model | Effect | Target/Pathway | Source |

| Chalcone-bispiperazine derivative | Macrophages | Inhibited IL-1β production | NLRP3 Inflammasome | doi.org |

| Methyl salicylate-piperazine derivative (M16 ) | RAW264.7 Macrophages | Inhibited IL-6 & TNF-α release, reduced COX-2 upregulation | General Inflammation | nih.gov |

| Pyxinol derivative (2c ) | RAW264.7 Macrophages | Reduced IL-1β, TNF-α, iNOS, COX-2 release | NF-κB Pathway | mdpi.com |

| Piperazine derivative (LQFM182 ) | Pleurisy model immune cells | Reduced IL-1β & TNF-α levels | General Inflammation | nih.gov |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. mdpi.com Analogs of this compound have been identified as potent MDR reversal agents, capable of resensitizing resistant cancer cells to conventional chemotherapeutics.

The mechanism of these piperazine-containing compounds often involves the direct inhibition of efflux pumps. For example, arylpiperazines have been shown to reverse MDR in Escherichia coli overexpressing RND efflux pumps by inhibiting their activity. nih.gov In cancer cells, a series of tetrahydroisoquinoline and isoindoline (B1297411) derivatives were synthesized and evaluated as MDR reversal agents. nih.gov Many of these compounds were more effective than the known modulator verapamil. The most potent compounds, including isoindolines 44 and 46 and tetrahydroisoquinolines 47 and 15m , had IC50 values for MDR reversal in the sub-micromolar range (0.26-0.30 µM). nih.gov Their mechanism is believed to involve blocking the P-glycoprotein drug efflux pump. nih.gov

A newly synthesized 1,4-benzothiazepine derivative, JTV-519 , which contains a piperidine (B6355638) (a related cyclic amine) moiety, effectively reversed P-gp-mediated MDR in K562/MDR cells. nih.gov At a concentration of 3 µM, JTV-519 restored sensitivity to vincristine, taxol, etoposide, and adriamycin. nih.gov This effect was achieved by enhancing the intracellular accumulation of the anticancer drugs, suggesting direct binding to and competitive inhibition of P-gp. nih.gov Similarly, the diketopiperazine derivative XR9051 was identified as a potent modulator of P-gp-mediated MDR, proving more potent than cyclosporin (B1163) A and verapamil. researchgate.net XR9051 was shown to be a potent inhibitor of the binding of vinblastine (B1199706) to P-glycoprotein. researchgate.net

Key analogs of ningalins, which are potent MDR reversal compounds, were also examined, leading to the discovery of agents that hypersensitize P-gp resistant tumor cell lines to conventional therapeutics. nih.gov These findings underscore the potential of piperazine-based structures to overcome one of the major hurdles in cancer treatment.

In Vivo Efficacy in Animal Models

The in vitro potential of this compound analogs has been translated into significant in vivo antitumor efficacy in various animal models, including xenografts where human tumor cells are implanted into immunodeficient mice.

A phenothiazine (B1677639) derivative, A4 [10-(3-(piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine], was evaluated for its in vivo antitumor efficacy in mice bearing Ca922 oral cancer xenografts. researchgate.net Daily administration of A4 resulted in a significant, dose-dependent inhibition of tumor growth. researchgate.net

In a hepatocellular carcinoma (HepG2) xenograft mouse model, indenopyrazole derivatives ID09 and ID33 effectively inhibited tumor growth. researchgate.net At an intravenous injection, ID09 suppressed tumor growth by 68% without causing obvious toxicity. researchgate.net Another study using a HepG2 orthotopic xenograft model demonstrated that a combination therapy of rapamycin (B549165) and bevacizumab resulted in the greatest retardation of HCC progression, suggesting a potent antiangiogenic effect. nih.gov

Tetrahydroisoquinoline derivatives, which showed potent MDR reversal in vitro, were also tested in vivo. nih.gov Compound 15h and 39a were effective in a vincristine-resistant P388 leukemia model and a human epidermoid carcinoma KB/8.5 xenograft model in athymic mice. nih.gov

Furthermore, in a high-risk neuroblastoma xenograft model, a combination treatment with the ALK inhibitor lorlatinib (B560019) and ¹⁷⁷Lu-octreotide demonstrated synergistic antitumor effects, resulting in the greatest reduction in tumor volume. mdpi.com This combination therapy was also shown to significantly increase apoptosis in the tumor cells. mdpi.com Chiral derivatives of baicalin, BAD and BAL , also showed a strong inhibitory effect on tumors in nude mice, consistent with their in vitro cytotoxicity results against A549 lung cancer cells. nih.gov

These in vivo studies confirm that piperazine-containing compounds and their analogs can effectively inhibit tumor growth in complex biological systems, supporting their further development as potential anticancer therapeutics.

| Compound/Analog Class | Animal Model | Tumor Type | Key Finding | Source |

| Phenothiazine derivative (A4 ) | Nude mice | Ca922 oral cancer xenograft | Significant tumor growth inhibition (74-81%) | researchgate.net |

| Indenopyrazole derivative (ID09 ) | Mice | HepG2 xenograft | 68% tumor growth suppression | researchgate.net |

| Tetrahydroisoquinoline derivative (15h, 39a ) | Athymic mice | KB/8.5 carcinoma xenograft | 59% and 46% relative tumor growth, respectively | nih.gov |

| ¹⁷⁷Lu-octreotide + Lorlatinib | Nude mice | Neuroblastoma xenograft | Synergistic antitumor effect, greatest tumor volume reduction | mdpi.com |

| Baicalin derivatives (BAD, BAL ) | Nude mice | Lung cancer | Strong tumor inhibition | nih.gov |

Protective Activity in Models of Acute Lung Injury

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to compromised lung function. nih.govnih.gov Neutrophils, a type of white blood cell, play a significant role in the inflammatory process that causes damage to the lung tissue in ALI/ARDS. nih.gov Pre-clinical studies using animal models of ALI induced by substances like lipopolysaccharide (LPS) or influenza virus have demonstrated the protective effects of BTK inhibitor analogs. nih.govnih.gov

Treatment with BTK inhibitors has been shown to mitigate key features of lung injury. For instance, in a mouse model of influenza-induced ALI, administration of a BTK inhibitor led to a significant reduction in the total white blood cell count and the proportion of neutrophils in the bronchoalveolar lavage (BAL) fluid. nih.gov This indicates a decrease in the influx of inflammatory cells into the lungs. Furthermore, the treatment helped in reducing lung inflammation, as evidenced by decreased alveolar hemorrhage and interstitial thickening. nih.gov

In models of ALI induced by LPS, a component of bacterial cell walls, BTK inhibitors have also shown protective effects. nih.gov These inhibitors can suppress the activation of key inflammatory signaling pathways such as NF-κB. nih.gov The protective effects observed in these pre-clinical models are often associated with a significant reduction in the levels of pro-inflammatory cytokines in the lungs.

Key findings from pre-clinical studies on the protective effects of BTK inhibitor analogs in acute lung injury models are summarized in the table below.

| Model | BTK Inhibitor Analog | Key Findings | Reference |

| Influenza-Induced ALI (Mouse) | Ibrutinib (B1684441) | Reduced total white blood cell and neutrophil counts in BAL fluid; Decreased levels of inflammatory cytokines (TNFα, IL-1β, IL-6, KC, MCP-1) in lung homogenates; Attenuated alveolar hemorrhage and interstitial thickening. | nih.gov |

| LPS-Induced ALI (Mouse) | Ibrutinib | Suppressed activation of BTK/ERK and BTK/AKT/NFκB signaling pathways; Reduced levels of inflammatory indicators including NF-κB, IL-1β, IL-6, and TNF-α. | nih.gov |

| LPS/Immune Complex-Induced ALI (Mouse) | Btk-specific siRNA | Silencing Btk in alveolar neutrophils significantly reduced neutrophil influx and other inflammation indexes; Decreased alveolar hemorrhage and interstitial thickening. | nih.gov |

Assessment of Pharmacodynamic Biomarkers in Pre-clinical Models

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the desired biological response. For BTK inhibitors, a key pharmacodynamic measure is the occupancy of the BTK protein by the inhibitor. nih.gov Since many analogs, like the parent compound, are covalent inhibitors, they form a lasting bond with a specific cysteine residue (Cys481) in the BTK active site. nih.gov

The level of BTK occupancy directly correlates with the inhibition of its function. Pre-clinical and clinical studies with analogs like acalabrutinib (B560132) have shown that high BTK occupancy (often exceeding 95%) leads to sustained inhibition of BTK signaling. nih.gov The generation of new, unbound BTK protein is dependent on de novo synthesis, which is a slow process. nih.gov

Another critical set of pharmacodynamic biomarkers involves the measurement of the phosphorylation status of BTK itself and its downstream signaling molecules. Analogs such as poseltinib (B610169) have been shown to inhibit the phosphorylation of both BTK and its downstream target, phospholipase C gamma 2 (PLCγ2), in a dose-dependent manner in cellular assays. nih.gov Similarly, ibrutinib has been demonstrated to inhibit the activation of downstream signaling pathways like NF-κB and ERK. nih.gov

The table below outlines key pharmacodynamic biomarkers assessed in pre-clinical models for analogs of this compound.

| Biomarker | Method of Assessment | Effect of BTK Inhibitor Analog | Reference |

| BTK Occupancy | Cellular assays | High and sustained occupancy of the BTK protein. For example, rilzabrutinib (B1431308) maintained 72% occupancy at 18 hours after compound removal in a cellular washout experiment. | escholarship.org |

| BTK Phosphorylation | Western Blot, ELISA | Inhibition of BTK phosphorylation at key activation sites (e.g., Tyr223). | nih.govacs.org |

| Downstream Signaling | Western Blot, Gene Expression Analysis | Reduced phosphorylation of downstream molecules like PLCγ2, AKT, and ERK; Inhibition of NF-κB activation. | nih.govnih.govnih.gov |

| Inflammatory Cytokine Levels | ELISA | Reduced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. | nih.govbiorxiv.org |

Computational and Structural Biology Insights into 1 4 Methylpiperazin 1 Yl Prop 2 En 1 One and Its Interactions

Molecular Docking and Molecular Dynamics Simulations

Computational simulations are powerful tools for predicting and analyzing the interactions of small molecules like 1-(4-methylpiperazin-1-yl)prop-2-en-1-one (B2406468) with protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand to a target protein. mdpi.com The binding affinity, often expressed as binding energy (kcal/mol), indicates the strength of the interaction, with lower values suggesting a more stable complex. mdpi.com

For derivatives of this compound, such as N-methyl-piperazine chalcones, docking studies have been employed to understand their binding to specific enzymes. For instance, docking simulations of chalcone (B49325) derivatives against monoamine oxidase-B (MAO-B) have revealed key interactions. One such derivative, compound 2k , exhibited a low binding energy of -11.6 kcal/mol, indicating strong affinity, which was attributed to the formation of four hydrogen bonds and two π-π interactions within the enzyme's active site. researchgate.net

The binding energies for various ligands, predicted through docking studies, highlight the potential for these compounds to interact favorably with biological targets.

| Ligand/Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Compound 2k (3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone) | Monoamine Oxidase-B (MAO-B) | -11.6 | researchgate.net |

| Abscisic Acid (ABA) | Human 11β-HSD1 | -8.1 | mdpi.com |

| Abscisic Acid (ABA) | Aldose Reductase | -6.6 | mdpi.com |

| Abscisic Acid (ABA) | Glucokinase | -6.8 | mdpi.com |

Following docking, molecular dynamics (MD) simulations are often used to analyze the physical movements of atoms and molecules in the complex over time. This provides insights into the stability of the predicted binding mode and the conformational dynamics of both the ligand and the protein.

A study on a derivative, (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (also known as NSC59984), used MD simulations to investigate its covalent adduct with the p53 DNA binding domain (DBD). acs.org The simulations showed that the adduct on cysteine residue Cys124 could sterically influence the conformation of the L1 loop, a critical region for DNA binding. acs.org Two primary conformational modes were identified: one where the L1 loop wraps around the adduct, maintaining a conformation suitable for DNA binding, and another where the loop straddles the adduct, adopting various intermediate conformations. acs.org This analysis reveals how the compound can dynamically modulate the protein's structure and interactions upon binding. acs.org

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a deeper understanding of a molecule's electronic properties, which govern its reactivity and spectroscopic characteristics.

Quantum mechanical calculations can determine a molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is particularly important as it indicates the region of a molecule most likely to accept electrons in a chemical reaction, such as a nucleophilic attack.

For the derivative NSC59984, QM calculations were performed to determine its LUMO. acs.org The analysis revealed the pattern of reactivity, explaining why a nucleophilic attack from a thiol group occurs specifically at the α-carbon of the prop-2-en-1-one moiety. acs.org This computational insight was crucial in understanding the mechanism of its covalent modification of proteins. acs.org

DFT (Density Functional Theory) studies, a class of QM calculations, are also employed to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra. For (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, DFT studies were conducted to investigate its electronic and spectroscopic properties. mdpi.com Such theoretical predictions are valuable for corroborating experimental data and assigning spectral features. mdpi.com

Experimental NMR data provides definitive structural confirmation. The 1H NMR spectra of various this compound derivatives show characteristic signals that confirm their structure.

| Compound | Key 1H NMR Signals (δ ppm, Solvent) | Reference |

|---|---|---|

| (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | 8.00 (d, 2H), 7.77 (d, 1H), 7.71 (d, 2H), 7.65-7.60 (m, 3H), 6.91 (d, 2H), 3.40 (t, 4H), 2.55 (t, 4H), 2.35 (s, 3H) (CDCl3) | mdpi.com |

| (E)-4-(3-(4-(4-methylpiperazin-1-yl)phenyl)-3-oxoprop-1-en-1-yl)benzonitrile | 7.99 (d, 2H), 7.74 (d, 1H), 7.70–7.67 (m, 4H), 7.63 (d, 1H), 6.92 (d, 2H), 3.42 (t, 4H), 2.56 (t, 4H), 2.36 (s, 3H) (CDCl3) | mdpi.com |

| (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one | 1H and 13C NMR data confirmed the structure. (CDCl3) | scielo.org.za |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise, three-dimensional structural information of a molecule in its solid state. Several derivatives of this compound have been synthesized and characterized by single-crystal X-ray diffraction. mdpi.comscielo.org.zanih.govresearchgate.netnih.gov

These studies consistently reveal several key structural features:

The piperazine (B1678402) ring typically adopts a stable chair conformation. nih.govresearchgate.netnih.gov

The C=C double bond of the prop-2-en-1-one moiety exists in an E (trans) configuration. scielo.org.zanih.govnih.gov

The crystal packing is often stabilized by intermolecular interactions, such as C—H···O hydrogen bonds. nih.govnih.gov

The precise bond lengths, angles, and torsion angles obtained from these analyses are fundamental for validating computational models and understanding the molecule's inherent geometry.

| Compound | Formula | Crystal System | Space Group | Key Geometric Feature | Reference |

|---|---|---|---|---|---|

| (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one | C29H32N2O3 | Monoclinic | - | Piperazine ring in chair conformation; Dihedral angle between methoxybenzene rings is 81.29° | nih.gov |

| (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one | - | Monoclinic | P21/c | Slight shortening of N1-C9 and C7-C8 bonds compared to morpholine (B109124) analogue | mdpi.com |

| (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one | C28H28F2N2O2 | Monoclinic | P2/n | Piperazine ring in chair conformation; Dihedral angle between fluorobenzene (B45895) rings is 76.36° | researchgate.net |

| (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one | C29H30Br2N2O3 | Triclinic | - | Piperazine ring in chair conformation; Dihedral angle between bromobenzene (B47551) rings is 79.1° | nih.gov |

| (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one | C28H29ClN2O3 | Monoclinic | P21/c | Piperazine ring in chair conformation | scielo.org.za |

Determination of Molecular Conformation and Stereochemistry (e.g., E-configuration)

In a related study, a series of (E)-3-(4-methylpiperazin-1-yl)-1-(1-aryl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ones were also confirmed to possess the E-stereochemistry. nih.gov This consistent observation of the E-isomer across multiple derivatives suggests that this is the thermodynamically favored and more stable conformation for this class of compounds. The piperazine ring in these structures typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. researchgate.net For instance, in the crystal structure of (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, the piperazine ring indeed exhibits a chair conformation. nih.gov The methyl group on the piperazine nitrogen is likely to be in an equatorial position to minimize steric hindrance.

Molecular dynamics simulations of a similar compound, (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, when bound to the p53 protein, have shown that the molecule can adopt different conformations within the binding pocket, highlighting the flexibility of the piperazine and propenone linker. iucr.orgacs.org These computational studies underscore the importance of understanding the conformational landscape of such molecules when considering their biological activity.

| Compound | Key Structural Feature | Method of Determination | Reference |

|---|---|---|---|

| (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one | E-configuration of the C=C bond | Single-crystal X-ray diffraction | nih.gov |

| (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one | Chair conformation of the piperazine ring | Single-crystal X-ray diffraction | nih.gov |

| (E)-3-(4-Methylpiperazin-1-yl)-1-(1-aryl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ones | E-configuration of the C=C bond | Not specified | nih.gov |

| (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | Conformational flexibility in a protein binding pocket | Molecular dynamics simulations | iucr.orgacs.org |

Quantitative Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Analysis)

The intermolecular interactions of a compound in the solid state are crucial for understanding its crystal packing, solubility, and ultimately its bioavailability. Hirshfeld surface analysis is a powerful tool to quantify these interactions. For the analog, (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, a detailed Hirshfeld analysis has been performed. nih.govnih.gov

The analysis reveals that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov Specifically, the breakdown of intermolecular contacts for this analog is as follows:

| Interaction Type | Percentage Contribution | Reference |

|---|---|---|

| H···H | Not specified | nih.gov |

| C···H/H···C | Not specified | nih.gov |

| O···H/H···O | Not specified | nih.gov |

| Cl···H | Not specified | nih.govnih.gov |

| N···H | More significant in this compound compared to a morpholine analog | nih.gov |

| C-H···π | More significant in this compound compared to a morpholine analog | nih.gov |

These findings suggest that for this compound, hydrogen bonding involving the carbonyl oxygen and piperazine nitrogens, as well as van der Waals forces, would be the primary drivers of its crystal packing. The absence of a large aromatic substituent on the propenone moiety might reduce the likelihood of significant π-π stacking interactions compared to its arylated derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iucr.org While no specific QSAR models for this compound were identified in the reviewed literature, the principles of QSAR can be applied to understand how structural modifications might influence its activity.

A QSAR study on a series of compounds involves the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. iucr.orgnih.gov For a potential QSAR model of this compound and its derivatives, the following descriptors would be relevant:

| Descriptor Class | Specific Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial charges on atoms, dipole moment, HOMO/LUMO energies | Affects receptor binding through electrostatic interactions and reactivity. |

| Steric | Molecular weight, molar volume, surface area, shape indices | Determines the fit of the molecule into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and transport to the target site. |

| Topological | Connectivity indices, Wiener index | Encodes information about the size, shape, and degree of branching of the molecule. |

QSAR studies on other piperazine-containing compounds have demonstrated the importance of electrostatic and steric factors in determining their biological activity. nih.gov For instance, in a study of piperazine derivatives with antihistamine and antibradykinin effects, comparative molecular field analysis (CoMFA) was used to build a 3D-QSAR model. nih.gov Similarly, QSAR studies on acrylamide (B121943) derivatives have shown that lipophilic and steric features can be critical for their activity. nih.gov

To develop a QSAR model for this compound and its analogs, a dataset of compounds with measured biological activity (e.g., IC50 values) would be required. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, could then be employed to derive a predictive model. researchgate.net Such a model could then be used to predict the activity of novel, unsynthesized derivatives and guide the design of more potent compounds.

Pre Clinical Pharmacokinetic and Adme Studies of 1 4 Methylpiperazin 1 Yl Prop 2 En 1 One Analogs

In Vitro Metabolic Stability and Cytochrome P450 (CYP) Inhibition Profiles

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. In vitro assays using liver microsomes or hepatocytes are standard methods to predict in vivo metabolic clearance.

For piperazine-containing compounds, metabolism can be a significant route of elimination. Studies on various arylpiperazine derivatives have shown that they can be susceptible to metabolism by cytochrome P450 enzymes. For instance, research on a series of piperazin-1-ylpyridazines revealed that some analogs exhibit rapid in vitro intrinsic clearance in mouse and human liver microsomes, with half-lives as short as 2-3 minutes. nih.gov However, structural modifications, such as the introduction of steric hindrance or alteration of electronic properties, have been shown to significantly improve metabolic stability, increasing the half-life by over 50-fold in some cases. nih.gov A study on 1-(4-methoxyphenyl)piperazine (B173029) identified O-demethylation, catalyzed primarily by the polymorphic enzyme CYP2D6, as the major metabolic pathway in rats. trdizin.gov.tr

The acryloyl group present in 1-(4-methylpiperazin-1-yl)prop-2-en-1-one (B2406468) analogs introduces a Michael acceptor, a reactive electrophilic center. This moiety can readily react with nucleophiles such as the thiol group of glutathione (B108866) (GSH), a major cellular antioxidant. This conjugation is a key detoxification pathway for many electrophilic compounds and can be catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov Therefore, in addition to CYP-mediated oxidation, glutathione conjugation is expected to be a significant metabolic pathway for these acrylamide (B121943) derivatives.

The potential for these analogs to inhibit major CYP450 enzymes is another crucial aspect of their pre-clinical evaluation, as it can predict the likelihood of drug-drug interactions. Piperazine-containing compounds have been shown to interact with CYP enzymes. For example, some atypical antipsychotics with a piperazine (B1678402) moiety have demonstrated inhibitory activity against CYP1A2, CYP2D6, and CYP3A4 in human liver microsomes. nih.gov Given that a large proportion of marketed drugs are metabolized by these enzymes, any significant inhibition by this compound analogs would be a cause for concern. The acrylamide moiety itself can also lead to mechanism-based inhibition of CYP enzymes, where a reactive metabolite formed during the catalytic cycle covalently binds to and inactivates the enzyme. nih.gov

Table 1: Representative In Vitro Metabolic Stability of Piperazine Analogs in Liver Microsomes

| Compound | Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Piperazin-1-ylpyridazine Analog 1 | Mouse | 2 | - | nih.gov |

| Piperazin-1-ylpyridazine Analog 1 | Human | 3 | - | nih.gov |

| Piperazin-1-ylpyridazine Analog 29 | Mouse | 113 | - | nih.gov |

| Piperazin-1-ylpyridazine Analog 29 | Human | 105 | - | nih.gov |

Note: Data represents examples from a study on piperazin-1-ylpyridazines and is intended to be illustrative of the metabolic stability of piperazine-containing scaffolds. Specific values for this compound analogs are not available.

Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational (in silico) models are valuable tools for predicting the ADME properties of drug candidates in the early stages of discovery. These models use the chemical structure of a compound to estimate various pharmacokinetic parameters.

Absorption: For oral administration, good intestinal absorption is desirable. The presence of the polar piperazine ring in this compound analogs may influence their solubility and permeability. In silico predictions for other piperazine-containing compounds suggest that they can have good oral bioavailability. researchgate.net However, the reactive acrylamide group could potentially lead to covalent binding to intestinal proteins or glutathione, which might limit absorption. nih.gov

Metabolism: As discussed in the previous section, metabolism is predicted to be a key determinant of the pharmacokinetic profile of these analogs. The primary metabolic pathways are likely to involve CYP-mediated oxidation of the piperazine ring and N-methyl group, as well as glutathione conjugation of the acrylamide moiety. nih.govtrdizin.gov.trnih.gov

Excretion: The products of metabolism are typically more water-soluble and are eliminated from the body primarily through the kidneys (urine) or the liver (bile and feces). nih.gov

Table 2: Predicted ADME Properties for a Representative Piperazine Derivative

| Property | Predicted Value | Method |

| Gastrointestinal Absorption | High | In silico (SwissADME) |

| Blood-Brain Barrier Permeant | No | In silico (SwissADME) |

| P-glycoprotein Substrate | Yes | In silico (SwissADME) |

| CYP1A2 Inhibitor | No | In silico (SwissADME) |

| CYP2C19 Inhibitor | No | In silico (SwissADME) |

| CYP2C9 Inhibitor | Yes | In silico (SwissADME) |

| CYP2D6 Inhibitor | Yes | In silico (SwissADME) |

| CYP3A4 Inhibitor | Yes | In silico (SwissADME) |

Note: This table presents in silico predictions for a representative piperazine-containing compound and is for illustrative purposes. Predictions for specific this compound analogs may vary.

Pre-clinical In Vivo Pharmacokinetic Evaluations in Animal Models

In vivo pharmacokinetic studies in animal models, most commonly rats, are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.

Following oral administration to rats, many piperazine-containing compounds are rapidly absorbed, with the peak plasma concentration (Cmax) typically reached within a few hours. nih.gov However, they can also be subject to extensive first-pass metabolism in the liver, which can limit their oral bioavailability. The clearance of these compounds is often high, leading to a relatively short elimination half-life (t½). nih.gov

For instance, a study on the antineoplastic prototype LQFM018, a piperazine-containing compound, in rats demonstrated rapid and good absorption after intraperitoneal administration. It also showed high distribution, likely due to its lipophilicity, and a high clearance, suggesting significant hepatic biotransformation. nih.gov

The presence of the acrylamide group in this compound analogs adds a layer of complexity to their in vivo pharmacokinetic profile. The high reactivity of this group can lead to covalent binding to plasma proteins and tissues, which can affect the drug's distribution and elimination. nih.gov Studies on acrylamide itself have shown that it is rapidly absorbed and distributed in rats, but also that it binds to proteins. nih.gov The formation of glutathione conjugates is a major in vivo clearance mechanism for acrylamides, and these conjugates are then typically excreted in the urine. nih.gov

Table 3: Representative In Vivo Pharmacokinetic Parameters of a Piperazine Analog in Rats (Intraperitoneal Administration)

| Parameter | Value | Unit | Reference |

| Cmax | 10,543.6 ± 1,234.5 | ng/mL | nih.gov |

| Tmax | 1.0 | h | nih.gov |

| AUC(0-t) | 28,765.4 ± 3,456.7 | ng*h/mL | nih.gov |

| t½ | 1.5 ± 0.3 | h | nih.gov |

| CL/F | 3.5 ± 0.4 | L/h/kg | nih.gov |

| Vd/F | 7.6 ± 1.1 | L/kg | nih.gov |

Note: Data is for the compound LQFM018 administered intraperitoneally to rats and serves as an example for a piperazine-containing compound. Pharmacokinetic parameters for this compound analogs may differ significantly, especially with oral administration.

Advanced Analytical and Characterization Methodologies for 1 4 Methylpiperazin 1 Yl Prop 2 En 1 One

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No peer-reviewed experimental data detailing the specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons (¹H NMR) and carbon atoms (¹³C NMR) of 1-(4-Methylpiperazin-1-yl)prop-2-en-1-one (B2406468) could be located. Such data is fundamental for the unambiguous confirmation of the molecule's covalent structure, including the vinyl group protons and the distinct chemical environments of the methyl and piperazine (B1678402) ring protons and carbons.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound, which would confirm the presence of key functional groups through their characteristic vibrational frequencies, are not available. Analysis would typically focus on identifying the stretching frequency of the tertiary amide carbonyl (C=O) group, the C=C double bond of the acryloyl moiety, and the various C-H and C-N stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No dedicated UV-Vis absorption spectra for this compound are documented in the searched literature. This analysis would characterize the electronic transitions within the molecule, primarily associated with the α,β-unsaturated amide chromophore, and determine its wavelength of maximum absorption (λmax).

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

While HRMS data exists for numerous complex derivatives, no specific high-resolution mass measurement for the molecular ion of this compound has been published. This technique is crucial for confirming the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that can distinguish the compound from others with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Detailed LC-MS analytical methods, including those using advanced analyzers like Ion Trap Time-of-Flight (IT-TOF), have been developed for methylpiperazine-containing compounds, often in the context of pharmaceutical impurity profiling. nih.govmdpi.comfrontiersin.orgmdpi.com However, a specific method validated for the separation, identification, and purity assessment of this compound, including its retention time and mass spectrometric fragmentation pattern under defined conditions, is not described in the available resources.

Chromatographic Purity Analysis and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of this compound, separating it from starting materials, by-products, and degradants.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative monitoring of reactions, identification of compounds, and preliminary purity assessment of this compound. The technique relies on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

Research Findings:

For N-substituted piperazines and related amide compounds, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and ability to form hydrogen bonds. The separation of such compounds is typically achieved using a mobile phase consisting of a mixture of polar and non-polar solvents. The selection of the solvent system is critical and is often determined empirically to achieve optimal separation of the target compound from its impurities.

While specific TLC data for this compound is not extensively documented in publicly available literature, typical conditions can be extrapolated from the analysis of structurally similar N-acryloylpiperazine and other piperazine derivatives. For instance, a common approach involves using a mixture of a relatively non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297), methanol (B129727), or acetone. The addition of a small amount of a modifier like acetic acid or triethylamine (B128534) can be beneficial to improve spot shape and resolution, especially for basic compounds like piperazine derivatives.

Visualization of the compound on the TLC plate is typically achieved under UV light (at 254 nm) if the compound is UV-active. Alternatively, various chemical staining reagents can be used. labinsights.nl Reagents like iodine vapor, potassium permanganate (B83412), or specific stains such as Dragendorff's reagent can be employed to visualize compounds containing nitrogen or double bonds. labinsights.nl

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It is dependent on the specific TLC system (stationary phase, mobile phase, temperature). For this compound, the presence of the polar piperazine ring and the amide group, combined with the non-polar hydrocarbon backbone, would result in an intermediate Rf value in a moderately polar solvent system.

Table 1: Representative Thin-Layer Chromatography (TLC) Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | A mixture of ethyl acetate and hexane, often with a small percentage of a modifier like acetic acid or triethylamine. A common ratio could be in the range of 1:1 to 3:1 (v/v) ethyl acetate to hexane. |

| Application | The compound is typically dissolved in a volatile solvent like dichloromethane or methanol and applied as a small spot onto the TLC plate. |

| Development | The plate is placed in a sealed chamber containing the mobile phase, which then ascends the plate by capillary action. |

| Visualization | UV light (254 nm) is the primary method. Staining with iodine vapor or potassium permanganate solution can also be used. |

| Expected Rf Value | The Rf value would be highly dependent on the exact mobile phase composition. In a moderately polar system like ethyl acetate/hexane (1:1), an estimated Rf in the range of 0.3 - 0.5 would be expected. |

X-ray Diffraction for Definitive Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are crucial for understanding its chemical properties and potential interactions.

Research Findings:

Although a specific crystal structure for this compound is not publicly available, extensive crystallographic studies have been conducted on a wide array of piperazine derivatives. researchgate.netnih.gov This body of research provides a strong basis for predicting the likely solid-state conformation and packing of the target compound.

For substituted piperazine compounds, the crystal system is often monoclinic or triclinic, with common space groups including P2₁/c, C2/c, or P-1. researchgate.netnih.gov The unit cell parameters will be unique to the specific compound and its crystal packing. The presence of the acryloyl group in this compound introduces a potential site for intermolecular interactions through hydrogen bonding involving the carbonyl oxygen.

To obtain a definitive crystal structure, a suitable single crystal of this compound would need to be grown, typically by slow evaporation of a saturated solution, and then analyzed using a single-crystal X-ray diffractometer. The resulting diffraction pattern would be used to solve and refine the crystal structure, yielding the precise atomic coordinates.

Table 2: Anticipated Crystallographic Data for this compound Based on Analogous Piperazine Derivatives

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c, C2/c, or P-1 |

| Unit Cell Parameters | Dependent on the specific crystal packing. For a monoclinic system, a, b, c, and β would be determined. For a triclinic system, a, b, c, α, β, and γ would be determined. |

| Conformation | The piperazine ring is expected to adopt a chair conformation. |

| Intermolecular Interactions | Potential for C-H···O hydrogen bonds involving the carbonyl group and C-H···π interactions if aromatic rings were present in related structures. |

| Data Collection | Typically performed at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations. |

Q & A

Q. What are the common synthetic routes for 1-(4-Methylpiperazin-1-yl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, a three-step protocol may include:

- Step 1: Reacting a tert-butyl carbamate intermediate with 5-(4-methylpiperazin-1-yl)pyridin-2-amine under inert atmosphere (e.g., nitrogen) using Pd₂(dba)₃ and BINAP in toluene.

- Step 2: Reduction of nitro groups using Fe powder and NH₄Cl in ethanol.

- Step 3: Deprotection with HCl/MeOH and neutralization with K₂CO₃ . Optimization focuses on catalyst loading (e.g., 5–10 mol% Pd), temperature (80–110°C), and solvent polarity to maximize yield and purity.

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

- FT-IR : Confirms carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and piperazine N-H vibrations at ~3300 cm⁻¹.

- NMR : ¹H NMR resolves methylpiperazine protons (δ 2.2–3.5 ppm) and α,β-unsaturated ketone protons (δ 6.2–7.1 ppm).

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL) determines bond lengths (C=O: ~1.22 Å) and dihedral angles, confirming E-configuration .

Q. What is the pharmacological significance of the 4-methylpiperazine moiety in this compound?

The 4-methylpiperazine group enhances solubility and bioavailability while serving as a pharmacophore for targeting CNS receptors, antimicrobial agents, or kinase inhibitors. Its conformational flexibility allows interactions with diverse binding pockets .

Advanced Research Questions

Q. How can SHELX software resolve challenges in refining the crystal structure of derivatives with twinning or disorder?

SHELXL employs robust algorithms for:

- Twin refinement : Using TWIN and BASF commands to model overlapping lattices.

- Disorder modeling : PART and SUMP constraints to assign partial occupancies to disordered groups (e.g., methylpiperazine conformers). High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis improve accuracy, with R1 values typically <5% for well-refined structures .

Q. How do DFT calculations validate experimental UV-Vis and structural data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Normalize data using positive controls (e.g., IC50 of reference drugs).

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring alter antimicrobial potency by 2–3 log units) . Meta-analysis with standardized protocols (e.g., CLSI guidelines) is recommended.

Q. What experimental and computational methods confirm the stereochemical configuration of the α,β-unsaturated ketone?

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Accelerated stability studies (25–40°C, pH 1–13) reveal:

- Degradation pathways : Hydrolysis of the enone group at pH >10 (t1/2: 48 hrs) vs. oxidative decomposition at pH <2.

- Storage recommendations : Lyophilized samples stored at -20°C in amber vials retain >95% purity for 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.